molecular formula C7H6Cl2S B1459849 2,6-Dichloro-4-methylthiophenol CAS No. 1803838-39-2

2,6-Dichloro-4-methylthiophenol

Cat. No. B1459849
M. Wt: 193.09 g/mol
InChI Key: XQLBSMCTOSMFNS-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylthiophenol (DCMTP) is a chemical compound belonging to the class of thiophenols and is an important intermediate in the synthesis of various pharmaceuticals. DCMTP has been used in the synthesis of several drugs, including the anti-inflammatory drug celecoxib. DCMTP is also used as a starting material in the synthesis of several other compounds, including the anti-cancer drug capecitabine.

Scientific Research Applications

1. NMR Spectroscopy Applications

Analyses of the NMR spectra of thiophenol derivatives, including those similar to 2,6-Dichloro-4-methylthiophenol, have been conducted. For instance, a study on 6-chloro-2-methylthiophenol revealed insights into coupling mechanisms in these compounds, which are crucial for understanding molecular structures and interactions (Schaefer et al., 1985).

2. Dielectric Properties in Liquid State

Research on the dielectric absorption of 4-methylthiophenol, a compound similar to 2,6-Dichloro-4-methylthiophenol, in liquid state has been conducted. This study provides insights into molecular relaxation times and heat of activation, which are essential for applications in material science and electronic industries (Roy et al., 1976).

3. Environmental Toxicology

A study on the peroxidase-catalyzed oxidation of 2,4,6-Trichlorophenol, which is structurally related to 2,6-Dichloro-4-methylthiophenol, highlighted its role as an environmental contaminant and its potential pathways for bioactivation. Such studies are significant for understanding the environmental impact and degradation pathways of similar compounds (Wiese et al., 1998).

4. Applications in Solvatochromism Studies

Thermo-solvatochromic behaviors of derivatives of thiophenol have been investigated, providing insights into solvent-solute interactions which are essential in the design and application of solvatochromic dyes in various industries (Martins et al., 2008).

properties

IUPAC Name

2,6-dichloro-4-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLBSMCTOSMFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methylthiophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Sasaki, T Ooishi, TTC Kato, K Mukai - Pesticide. Sci, 1984 - jlc.jst.go.jp
In order to examine the structural requirement for the antifungal activity against Rhizoctonia solani a number of 0, 0-dialkyl 0-aryl phosphorothioates and related compounds were …
Number of citations: 17 jlc.jst.go.jp
佐々木満, 大石正, 加藤寿郎, 高山千代蔵… - Journal of Pesticide …, 1984 - jlc.jst.go.jp
In order to examine the structural requirement for the antifungal activity against Rhizoctonia solani a number of O, O-dialkyl O-aryl phosphorothioates and related compounds were …
Number of citations: 0 jlc.jst.go.jp
佐々木満, 大石正, 加藤寿郎, 高山千代蔵… - Journal of Pesticide …, 1984 - jstage.jst.go.jp
提題化合物の Rhizoctonia solani に対する抗菌活性を寒天培地希釈法を用いて検討した. 抗菌活性を高めるためには, methoxyphosphinothioyl 部とベンゼン環の 2, 4, 6-置換様式が必須であった. …
Number of citations: 4 www.jstage.jst.go.jp

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